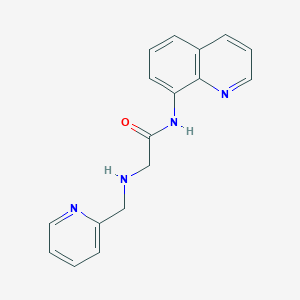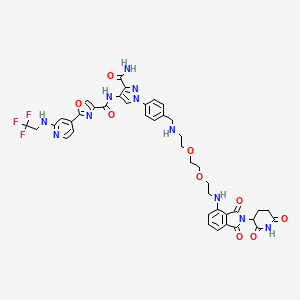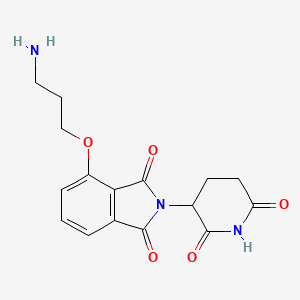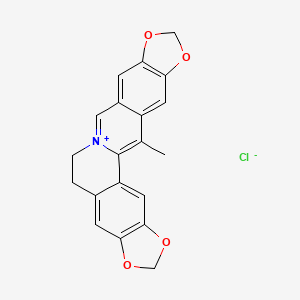
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide typically involves the reaction of quinoline derivatives with pyridine-based intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the desired alcohols to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and environmentally friendly techniques are often employed to ensure high yields and minimal waste.
化学反応の分析
Types of Reactions
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
科学的研究の応用
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Uniqueness
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is unique due to its dual pyridine and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
特性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H16N4O/c22-16(12-18-11-14-7-1-2-9-19-14)21-15-8-3-5-13-6-4-10-20-17(13)15/h1-10,18H,11-12H2,(H,21,22) |
InChIキー |
ILPCMNKRRUNDLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNCC(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)
![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)



![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

